UCB 35625
Description
UCB 35625 (IUPAC name: 1-(cycloheptylmethyl)-4-(2,7-dichloro-9H-xanthene-9-amido)-1-ethylpiperidin-1-ium iodide) is a potent, selective dual antagonist of chemokine receptors CCR1 and CCR3, with nanomolar inhibitory activity . It was initially developed as a therapeutic candidate for inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma due to its ability to block chemokine-induced leukocyte migration .
Properties
Molecular Formula |
C30H37Cl2IN2O2 |
|---|---|
Molecular Weight |
655.44 |
Synonyms |
1,4-trans-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide |
Origin of Product |
United States |
Scientific Research Applications
UCB 35625 has been shown to effectively inhibit chemokine-induced cell migration in various experimental models:
- CCR1 : Inhibits MIP-1α-induced chemotaxis in CCR1-expressing cells.
- CCR3 : Inhibits eotaxin-induced chemotaxis in CCR3-expressing cells.
- HIV Interaction : Antagonizes CCR3-mediated entry of HIV-1 into cells, indicating its potential utility in HIV research .
| Receptor | Ligand | IC50 (nM) | Effect |
|---|---|---|---|
| CCR1 | MIP-1α | 9.57 | Inhibition of migration |
| CCR3 | Eotaxin | 93.8 | Inhibition of migration |
| CCR3 | HIV-1 Entry | 57 | Antagonism |
Inflammatory Diseases
Research indicates that this compound may hold therapeutic potential in various inflammatory conditions:
- Rheumatoid Arthritis : Studies have explored the role of CCR1 in the pathogenesis of rheumatoid arthritis, suggesting that antagonizing this receptor could reduce inflammation and joint damage .
- Multiple Sclerosis : Given the involvement of chemokines in neuroinflammation, this compound's ability to inhibit chemokine signaling may offer a novel approach to managing multiple sclerosis .
- Asthma : The compound's effects on eosinophil migration make it a candidate for further exploration in asthma treatment, where eosinophils play a critical role in airway inflammation .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Eosinophil Migration : A study demonstrated that this compound effectively inhibited eosinophil migration induced by eotaxin, supporting its application in asthma management .
- Mechanism Elucidation : Research utilizing site-directed mutagenesis highlighted specific amino acid interactions between this compound and CCR1, providing insights into its antagonistic mechanism .
Table 2: Summary of Case Studies Involving this compound
| Study Focus | Findings |
|---|---|
| Eosinophil Migration | Significant inhibition by this compound |
| Mechanism of Action | Identified key amino acids involved in receptor interaction |
| Inflammatory Disease Models | Potential therapeutic applications in rheumatoid arthritis and multiple sclerosis |
Comparison with Similar Compounds
Mechanism of Action
UCB 35625 is a non-competitive antagonist that binds to transmembrane (TM) helices of CCR1, specifically interacting with residues Tyr-41 (TM1), Tyr-113 (TM3), and Glu-287 (TM7). Molecular modeling reveals that the compound docks into a pocket formed by TM1, TM2, TM3, and TM7, sterically hindering access to TM2 and TM3—a region critical for receptor activation by chemokines like CCL3/MIP-1α . This interaction prevents conformational changes required for intracellular signaling, effectively inhibiting chemotaxis without displacing ligands .
Pharmacological Profile
- IC50 values :
Comparison with Similar Compounds
This compound belongs to a class of small-molecule chemokine receptor antagonists. Below is a detailed comparison with key analogues:
TAK-779
- Targets : Primarily CCR2 and CCR5 .
- Mechanism : Competitively inhibits ligand binding by interacting with TM2 and TM7 residues (e.g., Glu-287 in CCR5) .
- Used in HIV research due to CCR5 blockade .
- Key Difference : Unlike this compound, TAK-779 lacks CCR1/CCR3 specificity and is ineffective against CCR1-mediated inflammation .
BX 471
- Target : Selective CCR1 antagonist .
- Mechanism : Binds residues Tyr-113 (TM3) , Tyr-114 (TM3) , and Ile-259 (TM6) on CCR1, overlapping partially with this compound’s binding site .
- Pharmacology :
- Key Difference : BX 471 is CCR1-specific, while this compound also targets CCR3, broadening its anti-inflammatory scope .
SB-328437
- Target : Selective CCR3 antagonist .
- Mechanism : Binds extracellular loops of CCR3, distinct from this compound’s TM interactions .
- Pharmacology :
- Key Difference : SB-328437 lacks CCR1 activity, limiting its utility in diseases where both receptors contribute (e.g., asthma) .
AMD3100
- Target : CXCR4 antagonist .
- Mechanism : Blocks CXCR4’s viral co-receptor function by binding extracellular domains .
- Pharmacology :
- Key Difference : AMD3100 targets a different chemokine receptor class (CXC), highlighting this compound’s uniqueness in CC receptor inhibition .
Data Tables
Table 1: Pharmacological Profiles of Key CCR Antagonists
Table 2: Therapeutic Potential in Inflammatory Diseases
| Compound | Rheumatoid Arthritis | Asthma | Multiple Sclerosis | HIV Entry Inhibition |
|---|---|---|---|---|
| This compound | +++ | +++ | ++ | + (CCR3) |
| BX 471 | ++ | - | +++ | - |
| SB-328437 | - | +++ | - | - |
| TAK-779 | - | - | - | +++ (CCR5) |
Key: +++ = High efficacy; ++ = Moderate efficacy; + = Limited efficacy; - = No activity.
Research Findings and Implications
This compound’s unique dual CCR1/CCR3 inhibition and non-competitive mechanism make it a versatile candidate for diseases involving eosinophils (e.g., asthma) and monocytes (e.g., rheumatoid arthritis) . However, its inability to displace ligands may limit efficacy in high-chemokine environments, a challenge addressed by competitive antagonists like BX 471 .
The structural insights from this compound’s TM interactions have guided the design of next-generation antagonists with improved potency and selectivity, underscoring its role as a foundational molecule in chemokine receptor drug discovery .
Preparation Methods
Synthesis of Halogenated Aromatic Intermediate
- The initial step involves the selective halogenation of aromatic precursors to introduce chlorine atoms at specific positions.
- Electrophilic aromatic substitution reactions are typically employed, using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.
- The aromatic ring is further functionalized with ether linkages to attach side chains critical for receptor binding.
Formation of Nitrogen-Containing Heterocycle
- A key step is the synthesis of the nitrogen heterocycle, often a piperidine or related ring system.
- This is achieved via cyclization reactions involving amine precursors and appropriate alkylating agents.
- The nitrogen atom is quaternized to form a positively charged center, essential for interaction with the receptor.
Coupling of Aromatic and Heterocyclic Units
- The aromatic intermediate and the heterocyclic moiety are coupled through amide bond formation.
- This step typically uses peptide coupling agents such as carbodiimides or uronium salts.
- The reaction is optimized to favor the trans-isomer formation, which exhibits higher biological activity.
Stereochemical Considerations and Isomer Separation
- The active form of this compound is the trans-isomer, which requires stereoselective synthesis or post-synthesis separation.
- Chromatographic techniques such as chiral HPLC are employed to isolate the desired isomer.
- Stereochemical purity is confirmed by NMR and chiroptical methods.
Purification and Quality Control
- Final purification involves recrystallization or preparative chromatography to achieve ≥98% purity.
- Quality control includes HPLC, mass spectrometry, and elemental analysis to confirm molecular weight and composition.
- Stability studies recommend storage at +4°C to maintain compound integrity over time.
Data Table: Summary of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Halogenation | Cl2 or N-chlorosuccinimide, controlled temp | Introduction of Cl atoms on aromatic ring | Selective substitution critical |
| Heterocycle Formation | Amine precursors, alkylating agents | Formation of nitrogen heterocycle | Quaternization of nitrogen for activity |
| Coupling | Carbodiimide or uronium coupling agents | Amide bond formation | Controls trans-isomer formation |
| Iodination | Electrophilic iodination reagents | Introduction of I atoms | Prevent over-iodination |
| Isomer Separation | Chiral HPLC | Isolation of trans-isomer | Confirmed by NMR and chiroptical methods |
| Purification | Recrystallization, preparative chromatography | Achieve ≥98% purity | Storage at +4°C recommended |
Research Findings on Preparation Optimization
- Site-directed mutagenesis studies of CCR1 have informed the design of this compound, emphasizing the importance of halogen and nitrogen moieties for receptor interaction, which guides synthetic modifications to enhance potency.
- Molecular docking simulations suggest that the compound interacts with transmembrane helices 1, 2, and 7 of CCR1, validating the necessity of precise halogen placement and stereochemistry in synthesis.
- Synthetic routes have been optimized to increase yield and selectivity for the trans-isomer, reducing impurities that could affect biological activity.
Q & A
Basic: What are the primary chemokine receptor targets of UCB 35625, and how are they identified in experimental settings?
Answer: this compound primarily antagonizes CCR1 and CCR3. Identification involves competitive ligand binding assays and functional chemotaxis assays using transfected cell lines. For CCR1, studies demonstrate inhibition of CCL3-induced migration in L1.2 cells expressing CCR1, with IC50 values of ~9.6 nM in chemotaxis assays. Transient expression systems combined with flow cytometry confirm receptor specificity and antagonist efficacy .
Advanced: How does site-directed mutagenesis elucidate the interaction mechanism between this compound and CCR1?
Answer: Site-directed mutagenesis of CCR1 revealed that residue Glu-287 is critical for this compound's antagonistic activity. Mutations at this residue (E287Q) abolished the compound's ability to inhibit CCL3-induced chemotaxis, while mutations at Asp-80, Asp-92, or Glu-120 had no effect. This was demonstrated using transiently transfected L1.2 cells assessed via flow cytometry (to confirm receptor surface expression) and migration assays (to quantify functional inhibition) .
Advanced: How can researchers reconcile discrepancies between this compound's ligand displacement efficacy and its functional inhibition of CCR1/CCR3?
Answer: Despite low nanomolar IC50 values in functional assays (e.g., chemotaxis inhibition), this compound exhibits poor ligand displacement in competitive binding assays. This suggests an allosteric mechanism, where the compound modulates receptor conformation without displacing the native ligand. Computational modeling and mutagenesis studies support its binding to a transmembrane pocket formed by helices 3, 5, and 6, which prevents G-protein coupling and intracellular signaling .
Basic: What experimental models are commonly used to assess this compound's efficacy in vitro?
Answer: Common models include:
- Transfected L1.2 cells expressing CCR1 or CCR3 for chemotaxis assays.
- Human monocytes to study migration inhibition (e.g., CXCL4-induced chemotaxis).
- Eosinophil shape change assays to quantify CCR3 antagonism.
For example, monocytes pretreated with 10 µM this compound show >80% inhibition of migration toward CXCL4 gradients .
Advanced: What methodological considerations are critical when designing dose-response experiments with this compound?
Answer: Key considerations include:
- Concentration range : Test nanomolar to micromolar doses (e.g., 1–1000 nM).
- Pre-incubation time : 30 minutes pre-treatment ensures receptor saturation.
- Controls : Include vehicle-treated cells and non-transfected cells to exclude off-target effects.
- Data normalization : Express results as % inhibition relative to maximal ligand-induced response.
Statistical rigor requires reporting mean ± SEM from ≥3 independent experiments .
Basic: How is the selectivity of this compound for CCR1/CCR3 over other chemokine receptors validated?
Answer: Selectivity is assessed via cross-reactivity testing against receptors like CCR5 and CXCR4 using ligand binding and functional assays. Studies confirm no significant inhibition of non-target receptors at this compound's effective concentrations. Radioligand competition assays (e.g., using ¹²⁵I-CCL3) and HIV entry inhibition models (e.g., NP-2 glial cells) further validate specificity .
Advanced: What structural insights into this compound-CCR1 interaction inform rational drug design?
Answer: Docking studies using CCR1's crystal structure (PDB 1Y5D) suggest this compound binds a transmembrane pocket formed by helices 3, 5, and 6. This interaction stabilizes an inactive receptor conformation, preventing G-protein coupling. Mutagenesis validating Glu-287's role guides analog synthesis to enhance binding affinity. Strategies include modifying the cycloheptenylmethyl group to improve hydrophobic interactions .
Basic: What statistical methods are recommended for analyzing this compound's effects in biological assays?
Answer: Use parametric tests (e.g., Student’s t-test, ANOVA) for normally distributed data, with post-hoc corrections (e.g., Bonferroni). Report mean ± SEM from ≥3 independent experiments. Non-parametric tests (e.g., Mann-Whitney U) apply for skewed distributions. Power analysis ensures adequate sample sizes to detect significant differences (e.g., α = 0.05, power = 0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
